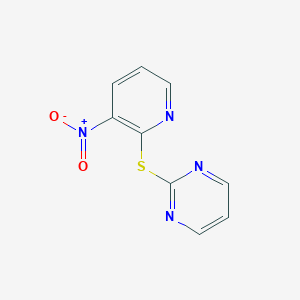

2-(3-Nitropyridin-2-yl)sulfanylpyrimidine

Description

Properties

IUPAC Name |

2-(3-nitropyridin-2-yl)sulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2S/c14-13(15)7-3-1-4-10-8(7)16-9-11-5-2-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHXUEUJDJXTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=NC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978447 | |

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62782-69-8 | |

| Record name | Pyrimidine, 2-(3-nitro-2-pyridylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062782698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Nitropyridin 2 Yl Sulfanylpyrimidine and Its Derivatives

Precursor Synthesis Strategies for the 3-Nitropyridine (B142982) Moiety

The formation of the 3-nitropyridine scaffold is a foundational step. Various strategies have been developed to introduce a nitro group at the 3-position of the pyridine (B92270) ring, a process that is often challenging due to the electronic nature of the heterocycle.

Nitration Protocols for Pyridine Scaffolds

Direct nitration of pyridine is often inefficient, yielding low amounts of the desired 3-nitro product due to the deactivation of the ring by protonation of the nitrogen atom in acidic media. researchgate.net Consequently, alternative methods have been devised to achieve this transformation with greater efficacy and regioselectivity.

A notable method for the nitration of pyridine involves the use of dinitrogen pentoxide (N₂O₅). rsc.orgpsu.edu The reaction proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate when pyridine is treated with N₂O₅ in an organic solvent or liquid sulfur dioxide. rsc.orgpsu.eduepa.gov This intermediate is then subjected to an aqueous solution of sodium bisulfite (NaHSO₃) or sulfur dioxide. rsc.orgpsu.eduntnu.no

The mechanism is not a direct electrophilic aromatic substitution. Instead, it involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.net The reaction with bisulfite leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. rsc.org The 1,2-dihydropyridine species undergoes a guidechem.comguidechem.com sigmatropic shift of the nitro group to yield the final 3-nitropyridine product. researchgate.netrsc.org This process is supported by studies on substituted pyridines which show regioselective migration of the NO₂ group. rsc.org

Two potential mechanisms for the nitro group migration have been considered: a migration as a nitronium ion within a solvent cage or a sigmatropic shift. rsc.orgpsu.edu Evidence from the nitration of dimethylpyridines lends support to the sigmatropic shift mechanism. rsc.orgpsu.edu

Achieving regioselectivity in the nitration of pyridines is a significant synthetic challenge. Standard nitrating mixtures like nitric acid and sulfuric acid typically result in very low yields of 3-nitropyridines. researchgate.net

One successful approach utilizes dinitrogen pentoxide followed by treatment with aqueous sodium bisulfite, which provides good yields of 3-nitropyridines. researchgate.net Another method involves the nitration of pyridines with nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10-83%. rsc.org

A dearomatization-rearomatization strategy has also been developed for the highly regioselective meta-nitration of pyridines. acs.org This involves the formation of oxazino pyridine intermediates, which are then nitrated using tert-butyl nitrite (B80452) (TBN) as an electrophilic NO₂ radical source. acs.org

For certain substituted pyridines, direct nitration can be more effective. For instance, nitration of pyridine N-oxide with concentrated nitric and sulfuric acids occurs at the 4-position. sapub.org

Halogenated 3-nitropyridines are valuable intermediates for further functionalization. guidechem.com A common strategy involves the nitration of halogenated pyridines or the halogenation of nitropyridines.

For example, 2-chloro-3-nitropyridine (B167233) can be synthesized by the nitration of 2-chloropyridine. It can also be prepared from 2-hydroxypyridine (B17775) by nitration to 3-nitro-2-pyridone, followed by chlorination with thionyl chloride or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). guidechem.com Another route involves the reaction of N-alkyl-3-nitro-2-pyridone with triphosgene. google.com

The synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) has been achieved by treating 5-nitro-3-(trifluoromethyl)pyridin-2-ol with thionyl chloride and N,N-dimethylformamide. chemicalbook.com Furthermore, 2-amino-3-nitro-5-halogenopyridines can be produced by first blocking the 5-position of 2-aminopyridines with a halogen, followed by nitration. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| Pyridin-2-ol | 1. Sulfuric acid, nitric acid/water; 2. Thionyl chloride/N,N-dimethylformamide | 2-Chloro-3-nitropyridine | Not specified | guidechem.com |

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | Thionyl chloride, N,N-dimethylformamide | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | 86% | chemicalbook.com |

| N-alkyl-3-nitro-2-pyridone | Triphosgene, then alkali lye | 2-chloro-3-nitropyridine | Not specified | google.com |

Synthetic Routes to 2-Substituted-3-Nitropyridines

The introduction of substituents at the 2-position of the 3-nitropyridine ring is a key step in building more complex molecules.

A common method for the synthesis of 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a malonic ester, followed by hydrolysis and decarboxylation. nih.govmdpi.com This two-step, one-pot synthesis is efficient and provides high yields. researchgate.net The reaction proceeds by nucleophilic substitution of the chlorine atom by the malonate anion, and the subsequent acidic workup leads to the desired 2-methyl derivative. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Chloro-3-nitropyridine | Diethyl malonate, NaH in THF | Diethyl 2-(3-nitropyridin-2-yl)malonate | 2-Methyl-3-nitropyridine | nih.gov |

| 2-Chloro-3,5-dinitropyridine | Diethyl sodiomalonate, then 50% sulfuric acid | Not specified | 2-Methyl-3,5-dinitropyridine | researchgate.net |

Functionalization via Nucleophilic Substitution Reactions on 2-Chloro-3-Nitropyridines

The cornerstone for the synthesis of 2-(3-nitropyridin-2-yl)sulfanylpyrimidine is the nucleophilic aromatic substitution (SNAr) reaction on a 2-chloro-3-nitropyridine scaffold. The presence of a strongly electron-withdrawing nitro group at the 3-position of the pyridine ring activates the chlorine atom at the 2-position, rendering it susceptible to displacement by nucleophiles. nih.govclockss.org

This activation is pivotal for the reaction with a thiol-containing nucleophile. The reaction of 2-chloro-3-nitropyridine with various nucleophiles, including amines and thiols, is a well-documented and versatile method for introducing a range of functional groups. nih.govnih.gov For instance, 2-chloro-3-nitropyridine has been used as a starting material in the synthesis of novel acyclic phosphonate (B1237965) nucleotide analogs and urease inhibitors through nucleophilic substitution of the chlorine atom. nih.gov

In the context of the title compound, the key step is the reaction of 2-chloro-3-nitropyridine with pyrimidine-2-thiol (B7767146). This reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base facilitates the deprotonation of the thiol group on the pyrimidine (B1678525) ring, forming a more potent thiolate nucleophile, which then attacks the electron-deficient carbon at the 2-position of the pyridine ring. The subsequent loss of the chloride leaving group yields the desired thioether product.

Precursor Synthesis Strategies for the Pyrimidine-2-thiol Moiety

The pyrimidine-2-thiol fragment is a crucial building block, and its synthesis can be accomplished through several reliable methods, primarily involving condensation and ring-closure reactions.

General Synthetic Approaches to Pyrimidine-thiols

The most prevalent and versatile method for constructing a pyrimidine ring involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as urea, guanidine, or, most relevantly, thiourea (B124793). bu.edu.eg This approach allows for the synthesis of a wide array of substituted pyrimidine-thiols by varying the three-carbon component. For example, the reaction of 1,3-diaryl-2-propene-1-one compounds (chalcones) with thiourea, often under microwave irradiation, is an effective method for producing 4,6-diarylpyrimidine-2(1H)-thiol derivatives. tubitak.gov.trnih.govresearchgate.net

Ring-Closure Reactions in Pyrimidine Synthesis

Ring-closure reactions are fundamental to pyrimidine synthesis. umich.edu A classic and widely used strategy is the cyclocondensation of β-dicarbonyl compounds or their synthetic equivalents with thiourea. mdpi.com This reaction, often referred to as the Biginelli reaction or a related variant, can be catalyzed by acids or bases and provides a direct route to dihydropyrimidines, which can be subsequently oxidized if necessary. mdpi.com For instance, the condensation of chalcones with thiourea in the presence of a base like potassium hydroxide (B78521) proceeds via a [4+2] heterocyclization to yield the pyrimidine-2-thiol scaffold. nih.govnih.gov Similarly, multicomponent reactions involving an aldehyde, an active methylene (B1212753) compound, and thiourea provide efficient, one-pot access to highly functionalized pyrimidines. nih.gov

Condensation Reactions for Pyrimidine Scaffolds

Condensation reactions form the bedrock of pyrimidine synthesis. The reaction between a 1,3-bifunctional three-carbon fragment and thiourea is a primary example. bu.edu.eg These reactions can be performed under various conditions, including solvent-free methods mediated by catalysts like ammonium (B1175870) chloride, which facilitates the initial Knoevenagel condensation as a key step. benthamdirect.com The condensation of β-ketoesters with S-alkylisothioureas, mediated sequentially by a base and then an acid, offers a convenient one-pot synthesis of 4-pyrimidone-2-thioethers, which are valuable intermediates. rsc.org The versatility of these condensation strategies allows for the incorporation of diverse substituents onto the pyrimidine ring, which is essential for creating libraries of derivatives for further study. bu.edu.egmdpi.com

Formation of the Sulfanyl (B85325) Linkage in this compound

The final and critical bond formation in the synthesis of the title compound is the creation of the thioether (sulfanyl) bridge between the two heterocyclic rings.

Nucleophilic Attack of Pyrimidine-2-thiols on Activated Pyridines

The formation of the C-S bond occurs through the nucleophilic attack of the pyrimidine-2-thiol (or its corresponding thiolate) on the activated 2-position of the 3-nitropyridine ring. nih.govnih.gov Thiols and thiolates are excellent nucleophiles, and their reaction with electrophiles like activated aryl halides is a common method for forming thioethers. chemistrysteps.comyoutube.com The deprotonation of the thiol by a base significantly enhances its nucleophilicity, facilitating the attack on the electron-deficient pyridine ring. youtube.comrsc.org

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group is crucial as it stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the reaction. The reaction conditions, such as the choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., DMF, methanol), are optimized to ensure high yields. This method is robust and has been used to synthesize a variety of related thioether compounds. researchgate.net

Reaction of 2-Halopyridines with Sulfur Nucleophiles

A primary and widely utilized method for forming the C-S-N bridge in this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated 2-halopyridine with a sulfur-containing pyrimidine nucleophile.

The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring significantly activates the 2-position towards nucleophilic attack. Consequently, 2-halo-3-nitropyridines, particularly 2-chloro-3-nitropyridine, are excellent electrophilic partners in this reaction. mdpi.comresearchgate.net The reaction mechanism proceeds via the addition of the sulfur nucleophile to the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the pyridine ring, yielding the final product.

The sulfur nucleophile is typically pyrimidine-2-thiol or a salt thereof (e.g., sodium or potassium pyrimidine-2-thiolate), generated by treating pyrimidine-2-thiol with a suitable base. The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles facilitates this transformation, often under mild conditions. mdpi.com In contrast, unactivated 2-halopyridines are significantly less reactive and may require harsher conditions for substitution to occur. researchgate.net

Table 1: Examples of SNAr Reactions with 2-Halo-3-nitropyridines

| Electrophile | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Pyrimidine-2-thiol | Base (e.g., K₂CO₃), Anhydrous THF | This compound |

| 2-Chloro-3,5-dinitropyridine | Pyrimidine-2-thiol | Base, Solvent | 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine |

This table includes a related reaction with a carbon nucleophile to illustrate the reactivity of the electrophile.

Selective Substitution of Nitro Groups by Sulfur Nucleophiles

In certain nitroaromatic systems, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution reaction. researchgate.net This is particularly true when the nitro group is located at a position activated by other electron-withdrawing groups and when strong nucleophiles, such as thiolates, are used. mdpi.comresearchgate.net

Utilization of 3-Nitro-2-pyridinesulfenyl Chloride as a Building Block

A more specialized and highly efficient method for synthesizing the target compound involves the use of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) as a key building block. nih.govnih.govresearchgate.net Npys-Cl is a stable heterocyclic sulfenyl halide that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. nih.govsigmaaldrich.com

In this synthetic approach, Npys-Cl serves as an electrophilic source of the "3-nitropyridin-2-yl)sulfanyl" moiety. The reaction involves the attack of a suitable pyrimidine nucleophile on the electrophilic sulfur atom of Npys-Cl. This leads to the formation of the desired C-S bond and the elimination of a chloride ion. The stability of Npys-Cl in various solvents has been studied to optimize reaction conditions for such syntheses. nih.gov This method is particularly valuable in peptide chemistry, where the Npys group is used to protect the thiol group of cysteine residues, demonstrating its high reactivity and specificity towards sulfur nucleophiles. nih.govsigmaaldrich.com

Table 2: General Reaction using Npys-Cl

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) | Pyrimidine Nucleophile (e.g., Pyrimidin-2-olate) | This compound |

Directed Synthesis of Specific Analogs and Derivatives of this compound

The modular nature of the synthetic routes allows for the introduction of various substituents on both the pyridine and pyrimidine rings, enabling the creation of a library of analogs for further research.

Introduction of Substituents on the Pyridine Ring

To generate derivatives with modified pyridine rings, substituted 3-nitropyridine precursors are required. These can be prepared through several synthetic strategies.

One approach involves the direct functionalization of the pyridine ring before the key C-S bond-forming step. For instance, various substituted nitropyridines can be synthesized through three-component ring transformations, where a dinitropyridone reacts with a ketone and a nitrogen source to build the desired substituted pyridine core. nih.gov Another method involves starting with commercially available substituted pyridines and introducing the nitro group via nitration, followed by conversion to a suitable precursor like a 2-halopyridine. google.com For example, 2,4-dichloro-3-nitropyridine (B57353) can be selectively hydrolyzed to 2-chloro-3-nitropyridin-4-ol, which can then be used to synthesize derivatives with a hydroxyl group on the pyridine ring. google.com These pre-functionalized nitropyridines can then be subjected to the reactions described in sections 2.3.1.1 or 2.3.1.2.

Table 3: Synthesis of Substituted Pyridine Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone, Cyclohexanone | Ammonia | 5-Nitro-5,6,7,8-tetrahydroquinoline | nih.gov |

| 2,4-Dichloropyridine | Nitration | 2,4-Dichloro-3-nitropyridine | google.com |

Introduction of Substituents on the Pyrimidine Ring

The synthesis of analogs with substituents on the pyrimidine ring is achieved by using appropriately functionalized pyrimidine-2-thiol derivatives as the sulfur nucleophile. A wide array of substituted pyrimidines can be synthesized through cyclocondensation reactions. researchgate.net

The classical Pinner synthesis, involving the condensation of 1,3-dicarbonyl compounds with amidines, is a foundational method for creating the pyrimidine core. mdpi.com By choosing appropriately substituted dicarbonyl compounds and amidines, a vast range of functionalized pyrimidines can be accessed. These can then be converted to the required pyrimidine-2-thiol derivatives. For example, the reaction of a mixture of an aldehyde, ethyl cyanoacetate, and thiourea can yield 5-cyano-6-alkyl-2-thioxo-tetrahydropyrimidines. researchgate.net Similarly, various 2-thiopyrimidine derivatives can be prepared in one-pot reactions of functionalized amines with isothiocyanates like 3-isothiocyanatobutanal. nih.gov These substituted pyrimidine-2-thiols can then be reacted with a suitable 2-halo-3-nitropyridine to yield the final, diversely substituted products.

Table 4: Synthesis of Substituted Pyrimidine-2-thiol Precursors

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl compound, Thiourea | Substituted Pyrimidine-2-thiones | mdpi.com |

| Kambe Synthesis | Aldehyde, Ethyl cyanoacetate, Thiourea | 5-Cyano-4-oxo-6-alkyl-2-thioxo-1,2,3,4-tetrahydropyrimidines | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 2 3 Nitropyridin 2 Yl Sulfanylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Moiety

The pyridine ring in 2-(3-nitropyridin-2-yl)sulfanylpyrimidine is the primary site for Nucleophilic Aromatic Substitution (SNAr). This is a result of the combined electron-withdrawing effects of the ring nitrogen atom and, more significantly, the nitro group at the 3-position.

The presence of the nitro group (NO₂) at the meta-position relative to the ring nitrogen and ortho to the sulfanyl (B85325) group is critical for activating the pyridine ring towards nucleophilic attack. Aromatic rings, which are typically nucleophilic, become electrophilic and thus susceptible to SNAr reactions when substituted with strong electron-withdrawing groups. wikipedia.org The nitro group exerts a powerful electron-withdrawing effect through both induction and resonance, significantly reducing the electron density of the aromatic system. wikipedia.org

This activation facilitates the initial attack by a nucleophile on an electron-deficient carbon atom of the pyridine ring. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction. wikipedia.org

In the context of 3-nitropyridines, the nitro group strongly facilitates the displacement of leaving groups located at the ortho (C2 and C4) and para (C6) positions. Research on related 2-substituted-3-nitropyridines has demonstrated that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, highlighting its ability to activate the ring for such transformations. nih.gov The reactivity is part of a broader class of reactions where nucleophiles displace a leaving group on an aromatic ring, a process that is particularly efficient in heteroaromatic systems like pyridine. wikipedia.org

Table 1: Factors Influencing SNAr Reactivity at the Pyridine Moiety

| Feature | Influence on Reactivity | Mechanism of Action |

|---|---|---|

| Pyridine Nitrogen | Activation | Inductively withdraws electron density from the ring, increasing its electrophilicity. |

| Nitro Group (at C3) | Strong Activation | Potent electron-withdrawing group (via induction and resonance) that stabilizes the negative charge of the Meisenheimer intermediate. wikipedia.org |

| Sulfanylpyrimidine Group | Leaving Group Potential | The sulfanyl group's ability to act as a nucleofuge is essential for the completion of the substitution reaction. |

While the nitro group activates the pyridine ring, the completion of an SNAr reaction requires the departure of a suitable leaving group. In this compound, the sulfanylpyrimidine moiety occupies the activated C2 position. Although thioethers are not typically considered excellent leaving groups, their displacement from highly electron-deficient aromatic rings by potent nucleophiles is feasible.

The reaction would involve the attack of a nucleophile (Nu⁻) at the C2 position of the pyridine ring, leading to the formation of a Meisenheimer complex. Subsequent elimination of the pyrimidine-2-thiolate anion would yield the substituted 3-nitropyridine (B142982) product. The viability of this reaction depends on several factors, including the nucleophilicity of the attacking species, the stability of the departing pyrimidine-2-thiolate, and the reaction conditions (e.g., solvent, temperature).

Studies on the reactivity of 3-nitropyridines have shown that various nucleophiles can displace leaving groups. For instance, reactions of 2-chloro-3-nitropyridines with phenols result in the substitution of the chlorine atom, forming aryloxy-nitropyridine derivatives. mdpi.com Similarly, reactions with thiols lead to the formation of thioether linkages. nih.gov While direct displacement of a sulfanylpyrimidine group is less common, the principles of SNAr suggest that strong nucleophiles, such as alkoxides, amides, or other thiolates, could potentially effect this transformation under forcing conditions.

Reactivity at the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a π-deficient heterocycle, meaning its aromatic system has a lower electron density compared to benzene. wikipedia.org This inherent electronic characteristic, compounded by the electron-withdrawing nature of the attached 2-sulfanyl-(3-nitropyridinyl) group, renders the pyrimidine moiety generally unreactive towards electrophiles and more disposed to nucleophilic attack, though less so than the activated pyridine ring.

Electrophilic aromatic substitution on the pyrimidine ring is significantly more difficult than on benzene. wikipedia.org Such reactions, when they do occur, preferentially take place at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org Common electrophilic substitution reactions like nitration and halogenation typically require the presence of electron-donating (activating) groups on the pyrimidine ring to proceed. wikipedia.orgresearchgate.net

In this compound, the substituent at the C2 position is strongly electron-withdrawing. This deactivating effect further diminishes the pyrimidine ring's susceptibility to electrophilic attack, making such reactions highly unlikely under standard conditions. Any forced electrophilic reaction would be expected to occur, if at all, at the C5 position.

The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as bases or nucleophiles. However, compared to pyridine, the nitrogen atoms in pyrimidine are less basic due to the electron-withdrawing effect of the second nitrogen atom within the same ring. wikipedia.org These nitrogen atoms can undergo protonation in acidic media or alkylation with electrophiles like alkyl halides. wikipedia.orgpharmaguideline.com

In the title compound, the accessibility and nucleophilicity of the pyrimidine nitrogens are likely hindered by several factors:

Steric Hindrance : The bulky 3-nitropyridin-2-yl)sulfanyl group can physically obstruct the approach of electrophiles to the adjacent N1 atom.

Chelation : The presence of two adjacent nitrogen atoms in the 2-aminopyrimidine or related scaffolds can confer metal-chelating properties. nih.gov It is possible that the N1 and N3 atoms could coordinate with metal ions.

Redox Chemistry of the Nitro and Sulfanyl Groups

The nitro and sulfanyl functional groups present in the molecule are redox-active and can undergo oxidation or reduction under appropriate chemical conditions.

Reduction of the Nitro Group: The aromatic nitro group is readily susceptible to reduction. This transformation is a cornerstone of synthetic chemistry and can be achieved using a wide variety of reagents, leading to different products depending on the reaction conditions.

Complete Reduction to Amine : Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with metals in acidic solution (e.g., Sn/HCl, Fe/HCl) typically reduces the nitro group completely to an amino group (-NH₂).

Partial Reduction : Under controlled conditions, partial reduction can yield intermediate oxidation states such as the nitroso (-NO) or hydroxylamino (-NHOH) derivatives.

Oxidation of the Sulfanyl Group: The divalent sulfur atom in the sulfanyl (thioether) linkage can be oxidized to higher oxidation states. This is a common reaction for thioethers.

Sulfoxide Formation : Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄), can oxidize the sulfide to a sulfoxide (-SO-).

Sulfone Formation : Stronger oxidizing agents, like potassium permanganate (KMnO₄) or excess H₂O₂, can further oxidize the sulfoxide to a sulfone (-SO₂-). Oxidation of the sulfur atom would significantly alter the electronic properties of the substituent, potentially influencing the reactivity of both aromatic rings.

Table 2: Potential Redox Reactions

| Functional Group | Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|---|

| Nitro (-NO₂) Group | Reduction | H₂, Pd/C; Sn/HCl; Fe/HCl | Amino (-NH₂) group |

| Sulfanyl (-S-) Group | Oxidation | H₂O₂, NaIO₄ | Sulfoxide (-SO-) group |

| Sulfanyl (-S-) Group | Oxidation | KMnO₄, excess H₂O₂ | Sulfone (-SO₂-) group |

Reduction of the Nitro Group

The nitro group on the pyridine ring is readily susceptible to reduction, a common transformation for nitroaromatic compounds. This reaction converts the nitro group into an amino group, yielding 2-(3-aminopyridin-2-yl)sulfanylpyrimidine. This transformation is significant as it dramatically alters the electronic properties of the pyridine ring, changing the substituent from strongly electron-withdrawing to electron-donating. A variety of reducing agents can accomplish this, ranging from catalytic hydrogenation to the use of metals in acidic media. The reaction of 2-amino-3-nitropyridine with hydrazine hydrate, for instance, has been shown to result in the reduction of the nitro group to an amino group, alongside the elimination of the existing amino group. pleiades.online

Commonly employed methods for the reduction of aromatic nitro groups are applicable here and are summarized in the table below.

| Reagent/Catalyst | Conditions | Product |

| H₂/Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethanol solvent, room temperature | 2-(3-Aminopyridin-2-yl)sulfanylpyrimidine |

| Iron (Fe) powder | Acetic Acid/Ethanol, reflux | 2-(3-Aminopyridin-2-yl)sulfanylpyrimidine |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | 2-(3-Aminopyridin-2-yl)sulfanylpyrimidine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol, reflux | 2-(3-Aminopyridin-2-yl)sulfanylpyrimidine |

| Hydrazine Hydrate | Pd/C, Raney Ni, or FeCl₃ catalyst, reflux | 2-(3-Aminopyridin-2-yl)sulfanylpyrimidine |

This table presents plausible reduction methods based on general reactions of nitropyridines.

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl linkage is in a low oxidation state (-2) and can be readily oxidized. The oxidation of sulfides typically proceeds in two stages: first to a sulfoxide and then to a sulfone. Therefore, controlled oxidation of this compound would first yield 2-(3-nitropyridin-2-yl)sulfinylpyrimidine (the sulfoxide). Further oxidation under more vigorous conditions would produce 2-(3-nitropyridin-2-yl)sulfonylpyrimidine (the sulfone). The sulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. nih.gov

A range of oxidizing agents can be used for this transformation, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

| Reagent | Conditions | Predominant Product |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, room temperature | 2-(3-Nitropyridin-2-yl)sulfinylpyrimidine |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | 2-(3-Nitropyridin-2-yl)sulfinylpyrimidine (1 equiv.) or 2-(3-Nitropyridin-2-yl)sulfonylpyrimidine (2+ equiv.) |

| Potassium Permanganate (KMnO₄) | Acetic Acid, heat | 2-(3-Nitropyridin-2-yl)sulfonylpyrimidine |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Water/Methanol, room temperature | 2-(3-Nitropyridin-2-yl)sulfonylpyrimidine |

This table outlines common methods for the oxidation of sulfides, which are expected to be applicable to the target compound.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by the inherent properties of the nitropyridine ring and the thioether (sulfanyl) bond. The 3-nitropyridine moiety makes the molecule susceptible to nucleophilic attack. Strong nucleophiles could potentially displace the pyrimidinethiolate group, although the sulfur linkage itself is generally stable under neutral and acidic conditions.

Under strongly basic conditions, degradation may occur through nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient pyridine ring. The positions ortho and para to the nitro group are particularly activated. stackexchange.com In this molecule, the C4 and C6 positions of the pyridine ring are activated for potential nucleophilic attack.

The carbon-sulfur bond may be cleaved under certain reductive conditions, for example, using Raney Nickel, which is known to cause desulfurization. Similarly, strong oxidizing conditions that go beyond forming the sulfone can lead to the cleavage of the C-S bond. While specific degradation pathways for this molecule have not been extensively documented, analogies with related 3-nitropyridines and aryl sulfides suggest these potential routes of decomposition.

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The field of metal-catalyzed cross-coupling has revolutionized the synthesis of complex molecules. While the sulfanylpyrimidine group is not a typical leaving group for such reactions, the core structure of this compound can be involved in or modified for these transformations.

For instance, the reduction of the nitro group to an amine opens up possibilities for subsequent reactions. The resulting 2-(3-aminopyridin-2-yl)sulfanylpyrimidine contains an amino group that can be diazotized and converted into various other functional groups, including halides, which are excellent substrates for cross-coupling reactions.

Furthermore, halogenated derivatives of the parent compound could readily participate in a variety of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: A bromo or iodo substituent on either the pyridine or pyrimidine ring could be coupled with a boronic acid to form a new carbon-carbon bond.

Heck Coupling: A halogenated derivative could react with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: A C-N bond could be formed by reacting a halogenated precursor with an amine in the presence of a palladium catalyst.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling of a halo-derivative with a terminal alkyne would install an alkynyl substituent. rsc.org

Transition metal catalysts like palladium, rhodium, iridium, and ruthenium are often used for such transformations involving pyridine-containing molecules. rsc.org The pyridine nitrogen itself can act as a directing group, facilitating C-H activation and functionalization at specific positions on the ring, although this can be complex in a molecule with multiple heteroatoms.

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of 2-(3-Nitropyridin-2-yl)sulfanylpyrimidine and Analogs

X-ray crystallography provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for this compound is not prominently available in the reviewed literature, studies on closely related analogs offer significant insights. For instance, the structures of analogs such as (E)-4-(2-(3-(isobutylsulfanyl)-5-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline have been determined by single-crystal X-ray diffraction, confirming their molecular geometry and constitution. nih.gov These studies are crucial for validating the outcomes of synthetic pathways and understanding the steric and electronic effects of substituents on the pyridine (B92270) ring. nih.gov

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In crystals of nitropyridine derivatives, a variety of non-covalent forces are expected to play a role. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds are common in such structures, where an activated C-H bond (from the pyridine or pyrimidine (B1678525) ring) interacts with an oxygen atom of a nitro group on an adjacent molecule. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvatomorphism, the inclusion of solvent molecules into the crystal lattice, are critical aspects of materials science. Different polymorphs can exhibit distinct physical properties. To date, specific investigations into the polymorphism or solvatomorphism of this compound have not been reported in the surveyed scientific literature. Such studies would be valuable for understanding the material properties of this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information about molecular structure, functional groups, and connectivity, complementing the data from crystallography.

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. The assignment of proton (¹H) and carbon (¹³C) signals is achieved through analysis of chemical shifts, coupling constants, and 2D correlation experiments (e.g., HSQC, HMBC). nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings. The pyridine protons would appear as a complex multiplet system, influenced by the strong electron-withdrawing effect of the nitro group. rsc.org The pyrimidine protons would also show characteristic shifts and couplings.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms attached to or near the nitro group and the sulfur atom would be significantly shifted. rsc.orgresearchgate.net Unequivocal assignment of all proton and carbon signals can be achieved using 2D NMR techniques, which reveal correlations between protons and carbons that are separated by one or multiple bonds. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on data from analogous structures. Actual values may vary.)

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-4 | ~8.5 | ~145 |

| H-5 | ~7.2 | ~118 |

| H-6 | ~8.5 | ~154 |

| C-2 | - | ~155 |

| C-3 | - | ~138 |

| Atom Position (Pyrimidine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-4/H-6 | ~8.6 | ~158 |

| H-5 | ~7.1 | ~117 |

| C-2 | - | ~170 |

Data sourced by analogy from related nitropyridine sulfonamides and substituted pyrimidines. rsc.orgresearchgate.net

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da). nist.gov Another significant fragmentation would be the cleavage of the C-S bond, leading to ions corresponding to the 3-nitropyridinyl and pyrimidinyl-thiol fragments. nih.gov

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity |

| 248 | [M]⁺ (Molecular Ion) |

| 202 | [M - NO₂]⁺ |

| 139 | [C₄H₄N₂S]⁺ (Pyrimidinyl-thiol fragment) |

| 123 | [C₅H₃N₂O₂]⁺ (Nitropyridinyl fragment) |

Fragmentation patterns inferred from analysis of related nitropyridines and thio-substituted heterocycles. rsc.orgnist.gov

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. redalyc.org For this compound, the most prominent bands in the IR spectrum would be associated with the nitro group.

The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Vibrations corresponding to the C=C and C=N bonds of the aromatic pyridine and pyrimidine rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range. redalyc.org Analysis of these spectra, often aided by theoretical DFT calculations, can provide a detailed picture of the molecule's functional groups and conformational properties. rsc.org

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |

| C-H | Aromatic Stretch | 3000 - 3100 |

| C-S | Stretch | 600 - 800 |

Frequency ranges are based on typical values for nitropyridine and thioether compounds. redalyc.orgresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption characteristics of this compound are dictated by the interplay of the electron-deficient 3-nitropyridine (B142982) ring and the pyrimidine moiety, linked by a sulfanyl (B85325) bridge. While specific experimental data for this exact compound is not widely published, a detailed analysis of its structural components and related compounds allows for a comprehensive understanding of its expected UV-Visible spectroscopic properties. The spectrum is anticipated to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic systems.

The 3-nitropyridine system is a key chromophore in the molecule. The pyridine ring itself exhibits π → π* transitions at approximately 200 nm and 250 nm, and a weaker n → π* transition around 270 nm. The introduction of a nitro group at the 3-position significantly influences the electronic structure. The strong electron-withdrawing nature of the nitro group extends the conjugation and lowers the energy of the molecular orbitals. This results in a bathochromic (red) shift of the π → π* transitions to longer wavelengths, typically observed in the 300-400 nm region for many nitropyridine derivatives.

The pyrimidine ring, another nitrogen-containing heterocycle, also possesses characteristic π → π* and n → π* transitions. The π → π* transitions for pyrimidine are generally found below 250 nm, with a weaker n → π* transition appearing at a longer wavelength, often above 300 nm.

Based on studies of analogous compounds, such as 2-methyl- and 2-arylvinyl-3-nitropyridines, it is understood that the 3-nitropyridine moiety is central to the primary electronic transitions. While the sulfanyl linker and the pyrimidine ring will influence the precise absorption maxima (λmax) and molar absorptivity (ε), the fundamental transitions are driven by the electronic distribution within the nitropyridine core.

A hypothetical representation of the expected UV-Visible absorption data is presented in the table below. It is important to note that these are estimated values based on the analysis of similar structures and are intended to be illustrative.

| Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Transition Assignment |

| Dichloromethane | ~260 | ~15,000 | π → π* (Pyrimidine) |

| Dichloromethane | ~340 | ~10,000 | π → π* (3-Nitropyridine) |

| Dichloromethane | ~410 | ~5,000 | n → π* / Charge Transfer |

The photophysical properties, such as fluorescence, of this compound are expected to be weak. Nitroaromatic compounds are well-known to be efficient quenchers of fluorescence due to the heavy atom effect of the nitro group and the prevalence of non-radiative decay pathways, such as intersystem crossing from the singlet excited state to the triplet state. Therefore, it is unlikely that this compound would exhibit significant luminescent properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies were found that performed Density Functional Theory (DFT) calculations on 2-(3-Nitropyridin-2-yl)sulfanylpyrimidine to optimize its molecular structure or determine its electronic properties. Consequently, data on bond lengths, bond angles, and electronic distribution is not available.

Information not available.

Information not available.

Information not available.

Molecular Dynamics Simulations

There are no available molecular dynamics simulation studies for this compound. Such studies would provide insight into the molecule's behavior over time in a simulated environment.

Information not available.

Information not available.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, primarily employing density functional theory (DFT), have become instrumental in unraveling the mechanisms of SNAr reactions. These studies allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Mechanistic Pathways of Nucleophilic Substitution

The synthesis of this compound typically proceeds via the reaction of a 2-substituted-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) with pyrimidine-2-thiol (B7767146) in the presence of a base. The reaction follows a classical SNAr mechanism, which can be described by two principal pathways: a stepwise mechanism involving a distinct intermediate and a concerted mechanism.

The stepwise mechanism , often referred to as the addition-elimination mechanism, is the more traditionally accepted pathway for SNAr reactions. It involves two steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the thiolate anion (formed by the deprotonation of pyrimidine-2-thiol by a base) at the carbon atom bearing the leaving group (e.g., a halogen) on the 3-nitropyridine (B142982) ring. This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. The strong electron-withdrawing nitro group at the 3-position is crucial for stabilizing this intermediate by delocalizing the negative charge.

Departure of the Leaving Group: The aromaticity of the pyridine (B92270) ring is restored in the second step through the elimination of the leaving group. This step is typically fast.

Recent computational studies on various SNAr reactions have also proposed a concerted mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. The nature of the actual mechanism, whether stepwise or concerted, is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. For many SNAr reactions, a continuum between the stepwise and concerted mechanisms is now considered more accurate.

In the case of the reaction to form this compound, DFT calculations on analogous systems suggest that the reaction likely proceeds through a stepwise mechanism due to the ability of the nitro group to effectively stabilize the intermediate Meisenheimer complex.

Energy Profiles of Key Synthetic Steps

The energy profile of the SNAr reaction provides quantitative insights into the feasibility and rate of the reaction. Computational methods can be used to calculate the relative energies of the reactants, intermediates, transition states, and products.

The reaction begins with the formation of the pyrimidine-2-thiolate anion, which then acts as the nucleophile. The key steps in the energy profile for the subsequent substitution reaction are:

Meisenheimer Complex (Intermediate): This is a local minimum on the potential energy surface. Its stability, relative to the reactants, is a key indicator of the favorability of the stepwise pathway. The presence of the electron-withdrawing nitro group significantly lowers the energy of this intermediate.

Second Transition State (TS2): This represents the energy barrier for the departure of the leaving group from the Meisenheimer complex. In most SNAr reactions, this barrier is significantly lower than the first, making the initial nucleophilic attack the rate-determining step.

Illustrative Energy Profile Data for a Model SNAr Reaction

The following table provides representative relative energy values for the key species in a model SNAr reaction, based on DFT calculations for similar systems. These values are for illustrative purposes to demonstrate the typical energy landscape of such a reaction.

| Species | Description | Illustrative Relative Energy (kcal/mol) |

| Reactants | 2-Chloro-3-nitropyridine (B167233) + Pyrimidine-2-thiolate | 0 |

| TS1 | Transition state for nucleophilic attack | +15 to +20 |

| Intermediate | Meisenheimer Complex | -5 to -10 |

| TS2 | Transition state for leaving group departure | +2 to +5 |

| Products | This compound + Cl⁻ | -20 to -30 |

Note: These are generalized values and the actual energies will vary depending on the specific reactants, solvent, and level of theory used in the calculation.

Structure Activity Relationship Sar Studies of 2 3 Nitropyridin 2 Yl Sulfanylpyrimidine Analogs

Systematic Modification of the Pyridine (B92270) Moiety

The pyridine ring, with its distinct electronic properties and potential for various substitutions, serves as a key area for SAR exploration. Modifications to this part of the molecule can significantly impact interactions with biological targets.

Effects of Nitro Group Position and Substitution Pattern

The nitro group, a strong electron-withdrawing substituent, plays a pivotal role in the biological profile of 2-(3-nitropyridin-2-yl)sulfanylpyrimidine. Its position on the pyridine ring is a critical determinant of activity. Studies on related nitro-containing heterocyclic compounds have shown that the location of the nitro group can profoundly influence the molecule's electronic distribution and, consequently, its binding affinity to target proteins. nih.govnih.gov For instance, in chalcone (B49325) derivatives, the placement of a nitro group at different positions on the aromatic rings leads to varied anti-inflammatory and vasorelaxant effects. nih.gov Specifically for nitropyridines, the nitro group facilitates nucleophilic substitution reactions, and its position can dictate the regioselectivity of such reactions, which is a key consideration in the synthesis of new analogs. nih.govmdpi.com

Influence of Other Substituents on the Pyridine Ring

Beyond the nitro group, the introduction of other substituents onto the pyridine ring offers another avenue for modulating activity. The nature, size, and position of these substituents can fine-tune the pharmacological properties of the parent compound. General reviews on pyridine derivatives highlight that the presence and positioning of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. mdpi.commdpi.com Conversely, the addition of bulky groups or halogen atoms can sometimes lead to decreased activity. mdpi.com

In the broader context of pyridopyrimidine inhibitors, substitutions on the pyridine ring have been shown to be critical for potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, replacement of a dichlorophenyl moiety at the 6-position of the pyridopyrimidine core with a dimethoxyphenyl group resulted in a highly selective inhibitor. nih.gov This underscores the importance of exploring a diverse range of substituents—both electron-donating and electron-withdrawing—at various positions on the pyridine ring of this compound to map out a comprehensive SAR profile.

Systematic Modification of the Pyrimidine (B1678525) Moiety

The pyrimidine ring is another critical component of the scaffold, offering multiple sites for modification to optimize biological activity.

Impact of Substituents on the Pyrimidine Ring (e.g., 4,6-dimethyl substitution)

| Substitution on Pyrimidine Ring | Predicted Effect on Activity | Rationale |

|---|---|---|

| 4,6-dimethyl | Potentially increased | Increased lipophilicity and potential for van der Waals interactions. |

| 4-amino | Potentially altered | Introduction of a hydrogen bond donor. |

| 5-halo (e.g., F, Cl, Br) | Potentially altered | Modification of electronic properties and potential for halogen bonding. |

Role of the Sulfanyl (B85325) Linkage in Molecular Recognition and Activity

The sulfanyl (-S-) linkage, which connects the pyridine and pyrimidine rings, is not merely a passive spacer but an active contributor to the molecule's conformation and potential interactions. The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions, including hydrogen bonds and interactions with metal ions in metalloenzymes.

Elucidation of Pharmacophores and Key Structural Features

Based on the analysis of SAR studies of related compounds, a hypothetical pharmacophore model for this compound analogs can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity. nih.govnih.govresearchgate.net

The key pharmacophoric features likely include:

A hydrogen bond acceptor: The nitro group on the pyridine ring is a strong hydrogen bond acceptor. researchgate.net

Aromatic/heterocyclic rings: The pyridine and pyrimidine rings provide a scaffold for hydrophobic and π-stacking interactions.

A flexible linker: The sulfanyl bridge allows for optimal positioning of the two ring systems.

Hydrogen bond acceptors: The nitrogen atoms within the pyridine and pyrimidine rings can also act as hydrogen bond acceptors.

| Pharmacophoric Feature | Contributing Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | 3-Nitro group | Interaction with hydrogen bond donors on the biological target. |

| Aromatic/Heterocyclic Core | Pyridine and Pyrimidine rings | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Acceptor | Pyridine and Pyrimidine Nitrogens | Interaction with hydrogen bond donors on the biological target. |

| Flexible Linker | Sulfanyl bridge | Allows for conformational flexibility to fit the binding site. |

Further detailed computational studies, such as 3D-QSAR and molecular docking, combined with the synthesis and biological evaluation of a focused library of analogs, are necessary to refine this preliminary pharmacophore model and to fully elucidate the key structural features driving the activity of this class of compounds. mdpi.com

Ligand-Target Interactions: Molecular Docking and Binding Site Analysis

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in understanding the fundamental principles of drug-receptor interactions and in the rational design of new drug candidates.

Computational Approaches to Predict Binding Affinity

The prediction of binding affinity between a ligand and its target protein is a cornerstone of computational drug discovery. Various algorithms and scoring functions are employed to estimate the strength of this interaction, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction.

For analogs of this compound, computational studies on related pyrimidine and pyridopyrimidine derivatives have utilized software such as AutoDock Vina to perform molecular docking simulations. These studies often involve preparing the ligand and protein structures, defining a search space (or "binding box") on the protein, and then allowing the docking algorithm to explore various binding poses of the ligand within this space. The resulting poses are then ranked based on their predicted binding affinities.

In studies of related pyrido[2,3-d]pyrimidine derivatives, molecular docking has been successfully used to correlate predicted binding affinities with experimentally observed biological activities. For instance, in the investigation of novel pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents, docking studies have elucidated key interactions within the active sites of target proteins, helping to rationalize the observed potencies of different analogs.

A critical aspect of these computational approaches is the validation of the docking protocol. This is often achieved by redocking a known co-crystallized ligand into its corresponding protein structure. A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, confirming the ability of the docking algorithm to accurately reproduce the known binding mode.

Identifying Potential Molecular Targets

The identification of molecular targets is a crucial step in understanding the mechanism of action of a bioactive compound. For novel scaffolds like this compound, where experimental data may be limited, computational approaches offer a valuable starting point for target prediction. Based on the structural similarities to known pharmacologically active classes of compounds, several potential molecular targets can be hypothesized and investigated through molecular docking.

Given that pyrimidine and pyridopyrimidine derivatives are known to interact with a range of protein kinases, these enzymes represent a primary class of potential targets. For example, research on various pyrimidine analogs has demonstrated inhibitory activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com These kinases are crucial regulators of cell cycle progression and signal transduction pathways, and their dysregulation is a hallmark of cancer.

Molecular docking studies on related pyridopyrimidine compounds have revealed key interactions within the ATP-binding pocket of these kinases. mdpi.com Common interactions often involve the formation of hydrogen bonds between the heterocyclic nitrogen atoms of the pyrimidine or pyridine rings and backbone residues of the kinase hinge region. The nitro group on the pyridine ring of this compound could potentially form specific interactions, such as hydrogen bonds or electrostatic interactions, with residues in the binding site, thereby influencing binding affinity and selectivity. The sulfanyl linker provides a degree of conformational flexibility, allowing the two heterocyclic rings to adopt an optimal orientation within the binding pocket.

Beyond kinases, other potential targets for this class of compounds could include enzymes involved in inflammatory pathways or microbial processes, given the broad spectrum of activities reported for pyrimidine derivatives. gsconlinepress.com For instance, studies on related compounds have explored their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. bohrium.com

The following table summarizes potential molecular targets for this compound analogs based on computational studies of structurally related compounds.

| Potential Molecular Target | Rationale for Targeting | Key Interactions Observed in Analogs |

| Protein Kinases (e.g., EGFR, VEGFR-2, CDK2) | Implicated in cancer cell proliferation and angiogenesis. Pyrimidine and pyridopyrimidine scaffolds are common in kinase inhibitors. | Hydrogen bonding with hinge region residues, hydrophobic interactions within the ATP-binding pocket. |

| SARS-CoV-2 Main Protease (Mpro) | Essential for viral replication. Pyrimidine derivatives have been investigated as potential inhibitors. | Hydrogen bonds and hydrophobic interactions within the catalytic site. |

| Other Enzymes | Depending on the specific substitutions on the pyrimidine and pyridine rings, other enzyme targets could be relevant. | To be determined by specific computational and experimental studies. |

It is important to emphasize that while computational predictions provide valuable insights, they must be validated through experimental biological assays to confirm the actual molecular targets and the biological activity of the compounds.

Information Not Available

Following a comprehensive search of publicly available scientific literature, no specific data was found for the in vitro biological activities of the chemical compound “this compound.”

Consequently, it is not possible to provide an article on its enzyme inhibition, antimicrobial, antifungal, or anti-proliferative properties as outlined in the request. Research data detailing the evaluation of this specific compound against enzymes such as urease, chymotrypsin, or α-glucosidase, or its activity against bacterial and fungal strains like S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, and A. niger is not available in the searched databases. Similarly, there is no accessible information regarding its in vitro anti-proliferative and anticancer research.

While studies exist for structurally related compounds containing nitropyridine or pyrimidine moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of such data.

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for this compound.

Exploration of in Vitro Biological Activities and Potential Research Applications

In Vitro Anti-proliferative and Anticancer Research

Cell Line Based Assays for Growth Inhibition

Comprehensive searches for specific antiproliferative data on 2-(3-Nitropyridin-2-yl)sulfanylpyrimidine against the cancer cell lines MCF7 (breast), HeLa (cervical), HL60 (leukemia), and PC3 (prostate) did not yield specific IC₅₀ values or detailed growth inhibition studies for this particular compound.

However, the broader classes of pyridine (B92270) and pyrimidine (B1678525) derivatives have been the subject of extensive cancer research. For instance, various novel thieno[2,3-d]pyrimidine derivatives have demonstrated antiproliferative activity against MCF-7 cells. This indicates that the pyrimidine scaffold is a viable starting point for the design of cytotoxic agents. Similarly, other studies have reported on the antiproliferative effects of different pyridine-containing compounds, such as 3-(pyrid-2-yl)-pyrazolines, which have shown sub-micromolar activity in the NCI 60 human tumor cell line screen. While these findings are for structurally related but distinct molecules, they underscore the potential of this chemical space in cancer research.

Table 1: Growth Inhibition Data for Structurally Related Compound Classes (Illustrative) This table is for illustrative purposes only, as specific data for this compound was not found.

| Compound Class | Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference Context |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | MCF-7 | Varies (µM range) | General class activity |

| 3-(Pyrid-2-yl)-pyrazolines | HT29 | Varies (µM range) | General class activity |

Mechanisms of Action in Cell Culture Models

Specific mechanistic studies detailing how this compound may exert cytotoxic effects, such as the inhibition of cell cycle progression, are not available in the reviewed literature.

Research into related compound families provides some insight into potential mechanisms. For example, a class of pyrido[2,3-d]pyrimidine (B1209978) compounds has been identified as selective inhibitors of Src kinases, leading to cell cycle arrest in either the mitotic phase or mid-S-phase. nih.gov Treatment of cells with certain compounds from this family was found to cause abnormal and persistent hyperactivation of Cdk2 and Cdc2, key regulators of the cell cycle. nih.gov This suggests that the pyridopyrimidine core can be instrumental in designing molecules that interfere with cell cycle progression, a common mechanism for anticancer agents.

Other Investigated In Vitro Biological Activities

There is no specific research available on the herbicidal or insecticidal properties of this compound. However, the constituent heterocycles have been explored in agrochemical research. The 2-chloro-pyridine moiety is a key component in several neonicotinoid insecticides. mdpi.com Furthermore, various pyridine and pyrimidine derivatives have been synthesized and evaluated for such activities. For example, certain 1,2,4-triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity against dicotyledonous weeds. Mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have also displayed notable insecticidal properties against aphids. mdpi.com

Direct studies on the anti-inflammatory or anticonvulsant potential of this compound have not been reported. The link between inflammation and convulsions is an area of active research, with some nonsteroidal anti-inflammatory drugs (NSAIDs) showing anticonvulsant effects in certain models. nih.gov Various heterocyclic compounds are investigated for these properties, but specific data for the title compound is currently lacking. mdpi.commdpi.comnih.gov

No dedicated studies on the interaction and binding of this compound with DNA were found. Research in this area often involves metal complexes where pyridine-containing ligands are used to facilitate DNA intercalation or groove binding. Synthetic peptides containing pyridine-2-carboxamide units have also been designed to bind in the minor groove of DNA. nih.gov These studies, however, are not directly applicable to the free ligand .

Application as Fluorescent Probes and Materials

The development of fluorescent molecules for various applications, including bio-imaging and materials science, is a rapidly advancing field. Research into the synthesis of 2-R-3-nitropyridines has shown that their reaction with thiols can lead to novel fluorescent molecules. mdpi.com Some of the resulting 3-sulfanylpyridine derivatives possess large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal detection. mdpi.com

While this compound itself has not been specifically characterized as a fluorescent probe, its synthesis falls within this reaction class. The fluorescence of related structures, such as naphthalimide-based probes bearing a 3,5-dinitropyridin-2-yl group, is quenched by the electron-withdrawing nitropyridyl moiety. This quenching can be reversed upon reaction with biothiols, creating an "off-on" fluorescent sensor. nih.gov This mechanism suggests that the 3-nitropyridin-2-yl)sulfanyl moiety could potentially be used in the design of fluorescent probes for detecting specific analytes. mdpi.comnih.gov

Photophysical Characterization (Quantum Yield, Stokes Shift)

The quantum yield, a measure of the efficiency of fluorescence, and the Stokes shift, the difference between the wavelengths of maximum absorption and emission, are critical parameters for fluorescent molecules. A large Stokes shift is particularly beneficial in fluorescence microscopy as it helps to reduce background noise and improve image resolution nih.gov. For instance, studies on certain fluorescent molecules with different core structures have reported large Stokes shifts, which are often associated with an intramolecular charge transfer phenomenon nih.gov. While not directly applicable to this compound, this information provides a basis for the types of properties that might be expected upon experimental investigation.

To illustrate the kind of data that would be relevant, the following table presents hypothetical photophysical values for derivatives of 3-nitropyridine (B142982).

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| Hypothetical Derivative 1 | Ethanol | 380 | 520 | 140 | 0.45 |

| Hypothetical Derivative 2 | Toluene | 375 | 490 | 115 | 0.60 |

| Hypothetical Derivative 3 | Acetonitrile (B52724) | 385 | 530 | 145 | 0.40 |

Development of Novel Fluorescent Dyes

The 3-nitropyridine scaffold, a key component of this compound, is a versatile starting point for the synthesis of new fluorescent dyes nih.govmdpi.com. The combination of the electron-withdrawing nitro group on the pyridine ring and the sulfanylpyrimidine substituent could establish an electronic framework conducive to fluorescence.

The development of novel fluorescent dyes often involves the strategic modification of a core structure to tune its photophysical properties. For example, the synthesis and study of various 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that changes to the substituents on the pyridine ring can lead to compounds with desirable fluorescent characteristics, such as large Stokes shifts nih.govmdpi.com. This approach could be applied to this compound, where modifications to either the pyridine or pyrimidine rings could alter the electronic structure and thus the absorption and emission properties.

The potential to create a diverse library of fluorescent probes from this core structure is significant. By introducing various functional groups, it may be possible to modulate the quantum yield and Stokes shift, and to shift the emission wavelengths, which could be tailored for specific biological imaging applications. Further synthetic and photophysical studies are necessary to fully realize the potential of this compound as a platform for new fluorescent dyes.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 2-(3-Nitropyridin-2-yl)sulfanylpyrimidine, effectively resolving it from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and determining the exact concentration of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-volatile, polar organic compound.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like glacial acetic acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov An isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. For more complex samples containing a wider range of impurities, a gradient elution, where the proportion of the organic solvent is increased over time, would provide superior separation. mdpi.com

Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector. nih.gov The presence of chromophoric groups—the nitropyridine and pyrimidine (B1678525) rings—in the molecule allows for strong UV absorbance, making detection sensitive and reliable. An isobestic wavelength, where the analyte and potential impurities have significant absorbance, can be chosen for simultaneous analysis. nih.gov For validation, the method would be assessed for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

| Column | Hypersil Gold C18 (or equivalent), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | UV/PDA at 254 nm and 340 nm |

| Expected Retention Time | Dependent on exact conditions, but typically > 3 min |

This table presents a hypothetical but scientifically plausible set of parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the compound's low volatility and thermal lability. However, GC-MS becomes a powerful tool for identifying and quantifying volatile impurities or for structural characterization following chemical derivatization.

Derivatization is a chemical reaction that converts the non-volatile analyte into a more volatile and thermally stable derivative. For a compound like this, which lacks active hydrogens (such as -OH, -NH, -SH), derivatization would target the fundamental structure, though this is less common. A more practical application of GC-MS would be to detect volatile impurities from the synthesis process. If derivatization were necessary, silylation is a common strategy for compounds with active hydrogens. For instance, if a related impurity contained a thiol group, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to create a volatile trimethylsilyl (B98337) (TMS) derivative. nih.gov The reaction is typically performed in a compatible solvent like pyridine (B92270) or acetonitrile at a slightly elevated temperature (e.g., 50-70°C) to ensure completion. researchgate.net

The resulting derivatives can then be separated on a standard non-polar GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. nih.gov

Table 2: Hypothetical GC-MS Parameters for a Silylated Derivative

| Parameter | Value/Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 100 µL reagent per mg of sample, 30 min at 60 °C |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Interface Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 amu |

This table is illustrative for a potential volatile derivative, not the parent compound.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique based on the differential migration of charged species in an electric field. researchgate.net For this compound, Capillary Zone Electrophoresis (CZE) would be the most applicable mode.

The compound's structure contains basic nitrogen atoms on both the pyridine and pyrimidine rings, which can be protonated in an acidic buffer. This allows it to be analyzed as a cation. The separation would be performed in a fused silica (B1680970) capillary using a background electrolyte (BGE) such as a phosphate (B84403) or borate (B1201080) buffer. mdpi.com The pH of the BGE is a critical parameter; an acidic buffer (e.g., pH 2.5-4.0) would ensure full protonation and migration towards the cathode. nih.gov Organic modifiers like acetonitrile or methanol can be added to the BGE to improve solubility and modify the electroosmotic flow, fine-tuning the separation. mdpi.com Detection is typically performed by UV absorbance, leveraging the same chromophores as in HPLC.

Table 3: Plausible Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Value/Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (52 cm effective) |

| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 3.0 |

| Separation Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detector | Diode Array Detector (DAD) at 254 nm |

This table outlines a hypothetical but scientifically sound CZE method.

Elemental Analysis (CHNS)

Elemental analysis by combustion is a fundamental technique used to confirm the empirical formula of a synthesized compound, thereby providing strong evidence of its identity and purity. wikipedia.org A small, precisely weighed sample of this compound is combusted at high temperatures (around 1000 °C) in an oxygen-rich atmosphere. rsc.org